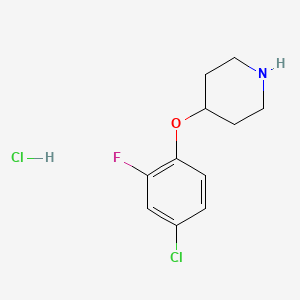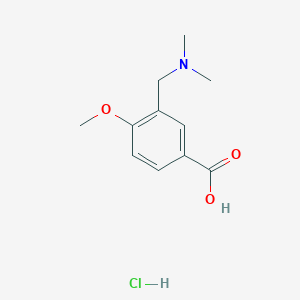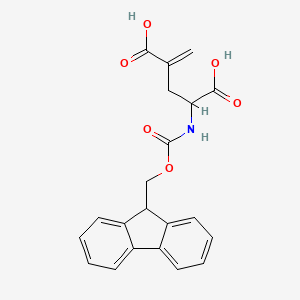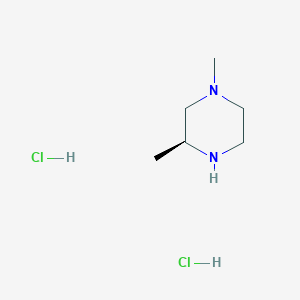
(S)-1,3-Dimethylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,3-Dimethylpiperazine dihydrochloride: is a chiral organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of piperazine, featuring two methyl groups at the 1 and 3 positions of the piperazine ring, and two hydrochloride ions to form a salt. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic 1,3-dimethylpiperazine using chiral resolving agents to obtain the (S)-enantiomer.
Chemical Synthesis: Another approach is the chemical synthesis starting from piperazine, followed by selective methylation at the 1 and 3 positions.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure the purity and consistency of the compound.
Continuous Flow Synthesis: Some advanced production facilities may use continuous flow synthesis to enhance efficiency and scalability.
化学反応の分析
(S)-1,3-Dimethylpiperazine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
(S)-1,3-Dimethylpiperazine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of piperazine derivatives in biological systems.
Medicine: It is utilized in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (S)-1,3-Dimethylpiperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and other physiological processes.
類似化合物との比較
(S)-1,3-Dimethylpiperazine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
1,3-Dimethylpiperazine: The racemic mixture of the compound.
1,4-Dimethylpiperazine: A structural isomer with methyl groups at the 1 and 4 positions.
N-Methylpiperazine: A compound with a single methyl group on the piperazine ring.
Each of these compounds has distinct properties and applications, making This compound unique in its specific uses and effects.
特性
CAS番号 |
1152110-30-9 |
|---|---|
分子式 |
C6H15ClN2 |
分子量 |
150.65 g/mol |
IUPAC名 |
(3S)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChIキー |
DPBBTNJEYWACKY-RGMNGODLSA-N |
SMILES |
CC1CN(CCN1)C.Cl.Cl |
異性体SMILES |
C[C@H]1CN(CCN1)C.Cl |
正規SMILES |
CC1CN(CCN1)C.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


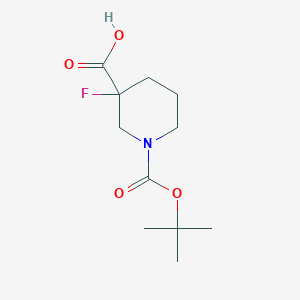
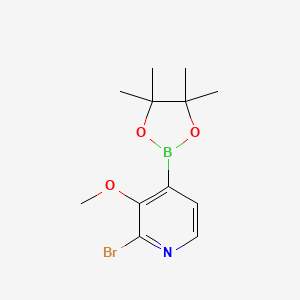
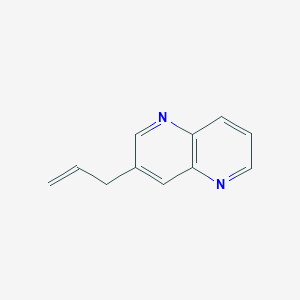


![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)

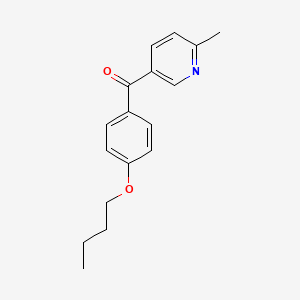

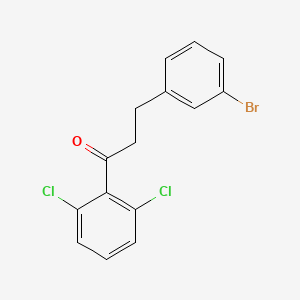
![1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
